molecular formula C24H25N5O2 B11284659 6-(3,4-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(3,4-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11284659
M. Wt: 415.5 g/mol
InChI Key: ZZKONTFWUKOHOJ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:

    Name: 6-(3,4-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

    Structure: It combines a purine-like core with an imidazole ring, flanked by various substituents.

Preparation Methods

Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it involves intricate steps due to its complex structure. Researchers likely employ multistep syntheses, potentially starting from simpler precursors.

Chemical Reactions Analysis

    Reactivity: Given its aromatic rings and heterocyclic moieties, this compound likely undergoes various reactions

    Common Reagents and Conditions:

    Major Products: These depend on the specific reaction and regioselectivity. Isolation and characterization would reveal the products.

Scientific Research Applications

    Chemistry: Investigating novel reactions or catalysis.

    Biology: Potential bioactivity—could it interact with enzymes or receptors?

    Medicine: Screening for pharmacological effects (e.g., antiviral, anticancer).

    Industry: Perhaps as a precursor for drug development.

Mechanism of Action

    Targets: Identifying molecular targets (e.g., proteins, nucleic acids).

    Pathways: Understanding how it affects cellular processes (e.g., signaling pathways).

Comparison with Similar Compounds

    Uniqueness: Its fused purine-imidazole structure sets it apart.

    Similar Compounds: While I don’t have direct data on similar compounds, we can explore related purines and imidazoles.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H25N5O2/c1-16-9-10-19(15-17(16)2)27-13-14-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)12-11-18-7-5-4-6-8-18/h4-10,15H,11-14H2,1-3H3

InChI Key

ZZKONTFWUKOHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C

Origin of Product

United States

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